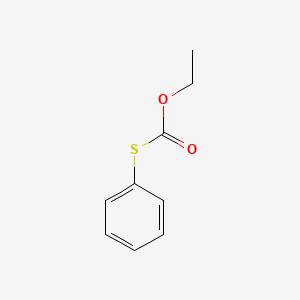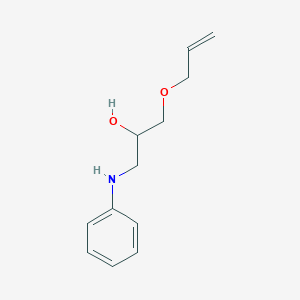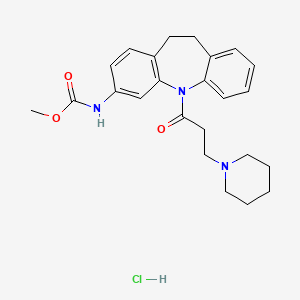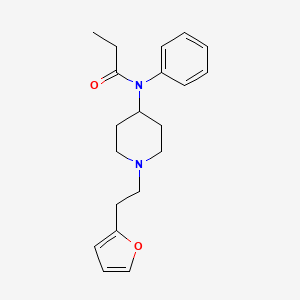
Furanylethylfentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furanylethylfentanyl, also known as this compound, is a synthetic opioid analgesic. It is structurally related to fentanyl, a potent opioid used for pain management. This compound has been identified as a substance of concern due to its high potency and potential for abuse .
Méthodes De Préparation
The synthesis of furanylethylfentanyl involves several steps, starting from basic chemical precursors. The synthetic route typically includes the following steps:
Formation of the furan ring: This step involves the cyclization of appropriate precursors to form the furan ring.
Attachment of the ethyl group: The ethyl group is introduced through alkylation reactions.
Formation of the fentanyl backbone: This involves the synthesis of the core fentanyl structure through a series of condensation and reduction reactions.
Final assembly: The furanylethyl group is attached to the fentanyl backbone to form this compound.
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Furanylethylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the fentanyl backbone, leading to the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Furanylethylfentanyl has been studied primarily in the context of its pharmacological effects and potential for abuse. Its applications in scientific research include:
Pharmacology: Studies on the binding affinity of this compound to opioid receptors and its analgesic potency.
Toxicology: Research on the toxic effects of this compound, including its impact on the central nervous system and potential for overdose.
Forensic Science: Analysis of this compound in biological samples for forensic investigations.
Mécanisme D'action
Furanylethylfentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the opioid receptor, resulting in analgesia and euphoria. The molecular targets involved include the mu-opioid receptor, which is a G-protein-coupled receptor. The activation of this receptor leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Furanylethylfentanyl is similar to other fentanyl analogs, such as acetylfentanyl and butyrylfentanyl. it is unique in its structural modification, which includes the furan ring and ethyl group. This modification contributes to its distinct pharmacological profile and potency. Similar compounds include:
Acetylfentanyl: Another potent fentanyl analog with a different acyl group.
Butyrylfentanyl: A fentanyl analog with a butyryl group instead of the furanylethyl group.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Propriétés
Numéro CAS |
802544-02-1 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 |
Nom IUPAC |
N-[1-[2-(furan-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O2/c1-2-20(23)22(17-7-4-3-5-8-17)18-10-13-21(14-11-18)15-12-19-9-6-16-24-19/h3-9,16,18H,2,10-15H2,1H3 |
Clé InChI |
AFTQVAQNGJXATO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CO2)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



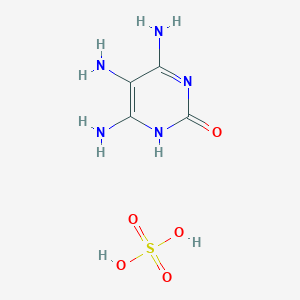
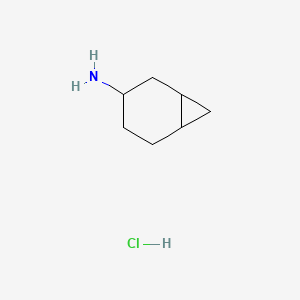
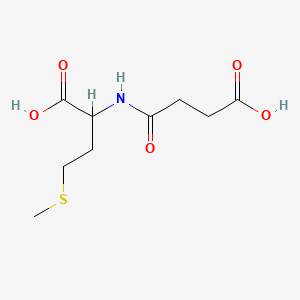
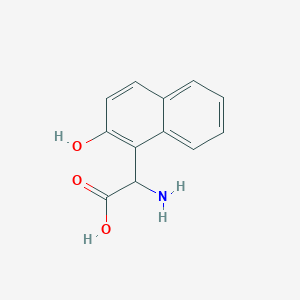
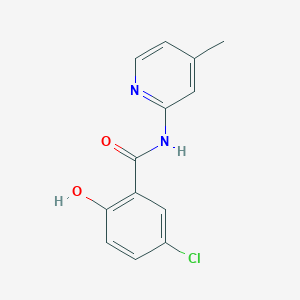
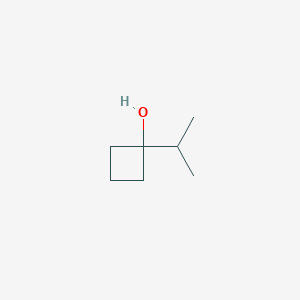

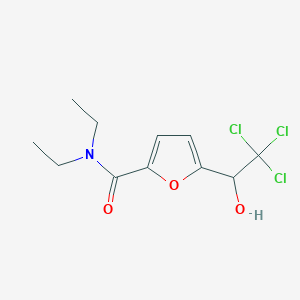

![(4S)-4-[[(4S)-4-Amino-5-oxo-5-phenylmethoxypentanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B1660549.png)
